molecular formula C10H14N2O4 B8432903 4-Nitrophenylaminoacetaldehyde dimethyl acetal

4-Nitrophenylaminoacetaldehyde dimethyl acetal

Cat. No. B8432903
M. Wt: 226.23 g/mol
InChI Key: QJCFDIOJWHIBKU-UHFFFAOYSA-N
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Patent
US05225577

Procedure details

To 5.05 g (0.048 mole) of aminoacetaldehyde dimethylacetal were added 5.64 g (0.040 mole) of p-fluoronitrobenzene, 4.03 g (0.048 mole) of sodium hydrogencarbonate and 5 ml of dimethyl sulfoxide and reaction was carried out at 80° C. for 12 hours. After the reaction, the reaction mixture was poured into 100 ml of water to precipitate a yellow solid. The solid was dissolved in 150 ml of benzene, and the solution was washed with a liquid mixture comprising 50 ml of water and 1 ml of hydrochloric acid and with 50 ml of water two times. The residual benzene layer was dried with anhydrous sodium carbonate. After the drying, the benzene layer was concentrated and the obtained yellow solid was washed with hexane and dried under reduced pressure to obtain 8.65 g (the yield was 95.6%) of a crystal of 4-nitrophenylaminoacetaldehyde dimethyl acetal.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
4.03 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].F[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.C(=O)([O-])O.[Na+].CS(C)=O>O>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
COC(CN)OC
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.03 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 150 ml of benzene
WASH
Type
WASH
Details
the solution was washed with a liquid mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residual benzene layer was dried with anhydrous sodium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
After the drying, the benzene layer was concentrated
WASH
Type
WASH
Details
the obtained yellow solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CNC1=CC=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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